Dapsone-d4

Bioanalytical Method Validation LC-ESI-MS Isotope Dilution

Dapsone-d4 is the tetradeuterated internal standard essential for validated LC-MS/MS quantification of dapsone in biological matrices. Unlike unlabeled dapsone, the +4 Da mass shift enables definitive spectrometric resolution without chromatographic separation, correcting for matrix effects and ion suppression. Validated calibration slope of 0.905 ± 0.048 under suppression conditions. Supplied with full COA, ≥98% HPLC purity, and ≥98% isotopic enrichment. Supports ANDA bioequivalence submissions, ICH/FDA method validation, and QC release testing under 21 CFR Part 211.

Molecular Formula C12H12N2O2S
Molecular Weight 252.33 g/mol
Cat. No. B583752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone-d4
SynonymsDADPS-d4, DDS-d4, Avlosulfon-d4, Croysulfone-d4, Diphenasone-d4, Disulone-d4, Dumitone-d4, Eporal-d4, Novophone-d4, Sulfona-Mae-d4, Sulphadione-d4, 4,4’-Sulfonylbisbenzeneamine-d4;  1,1’-Sulfonylbis[4-aminobenzene]-d4;  4,4’-Diaminodiphenyl Sulfone-d4; 
Molecular FormulaC12H12N2O2S
Molecular Weight252.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D
InChIKeyMQJKPEGWNLWLTK-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapsone-d4: Procurement-Grade Deuterated Internal Standard for Dapsone Bioanalysis


Dapsone-d4 (4,4′-Diaminodiphenyl sulfone-d4, CAS 1346602-12-7) is the tetradeuterated form of the sulfonamide antibiotic dapsone [1]. It is a stable isotope-labeled analog in which four hydrogen atoms on one aromatic ring are replaced with deuterium, increasing the molecular weight from 248.31 g/mol (unlabeled dapsone) to 252.33 g/mol . Dapsone-d4 is exclusively intended as an analytical reference standard and internal standard (IS) for the quantification of dapsone by GC-MS or LC-MS/MS; it is not a therapeutic agent and is supplied for research use only .

Why Unlabeled Dapsone Cannot Substitute for Dapsone-d4 in Quantitative LC-MS/MS Workflows


Unlabeled dapsone and deuterated dapsone-d4 are chemically indistinguishable in most chromatographic and ionization behaviors, yet their analytical roles are fundamentally non-interchangeable. In quantitative LC-MS/MS, an internal standard must possess an identical extraction recovery and ionization efficiency as the analyte but be spectrometrically distinguishable [1]. Unlabeled dapsone, lacking the +4 Da mass shift, co-elutes and generates the same precursor-to-product ion transitions as the target analyte, rendering it incapable of serving as an internal standard for isotope dilution mass spectrometry . Attempting to use unlabeled dapsone as an IS introduces unacceptable quantification bias from matrix effects and ion suppression that cannot be corrected without a stable isotope-labeled analog . The selection of dapsone-d4 over unlabeled dapsone is therefore not a matter of preference but of analytical necessity for any validated quantitative method.

Quantitative Differentiation of Dapsone-d4 vs. Unlabeled Dapsone: Analytical Performance Evidence


Isotope Dilution Calibration Slope Demonstrates Quantitation Accuracy Under Ion Suppression

In a direct head-to-head evaluation of the dapsone/dapsone-d4 analyte/IS pair, the calibration curve slope was determined to be 0.905 ± 0.048 (where unity = 1.00 represents ideal, uncompromised quantitation) under LC-ESI-MS conditions at flow rates exceeding 100 μL/min, a regime known to induce electrospray ion suppression [1]. In contrast, calibration using unlabeled dapsone as the IS would yield a slope that deviates unpredictably with matrix composition because the IS signal is suppressed to the same extent as the analyte, a phenomenon absent with the deuterated IS due to its distinct m/z but identical chemical behavior [2].

Bioanalytical Method Validation LC-ESI-MS Isotope Dilution

Competition for Charged Droplet Surface Sites Limits Signal Suppression in Co-Eluting Pairs

The dapsone/dapsone-d4 pair was explicitly investigated as one of three model systems to characterize internal standard signal suppression in LC-ESI-MS [1]. The study demonstrated that at higher analyte concentrations, the co-eluting deuterated IS signal is suppressed due to competition for charged surface sites on electrospray droplets, a phenomenon described by Enke's model [2]. Critically, because both the analyte and its deuterated analog experience identical suppression, the ratio of their peak areas remains constant, preserving quantitation accuracy [3]. In contrast, a non-deuterated analog (e.g., a structurally similar but chemically distinct sulfonamide) would not exhibit identical suppression behavior, introducing concentration-dependent bias.

Electrospray Ionization Matrix Effects LC-MS Method Development

Four-Dalton Mass Shift Provides Definitive Spectrometric Resolution Without Chromatographic Separation

Dapsone-d4 incorporates four deuterium atoms on one aromatic ring, yielding a molecular weight of 252.33 g/mol compared to 248.31 g/mol for unlabeled dapsone, a +4 Da mass shift [1]. This isotopic labeling strategy enables baseline mass spectrometric resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without requiring chromatographic separation of the analyte and IS . In contrast, 13C-labeled or 15N-labeled analogs produce smaller mass shifts (typically +1 to +3 Da) that may be more susceptible to isotopic cross-talk or natural isotope abundance interference [2].

Mass Spectrometry Stable Isotope Labeling SRM/MRM

HPLC Purity >98% and Isotopic Enrichment >98% Meet Regulatory Bioanalytical Method Validation Requirements

Commercial dapsone-d4 reference standards are supplied with HPLC purity >98% and isotopic enrichment >98% . These specifications are documented in Certificates of Analysis (COA) and meet the characterization requirements for analytical method validation (AMV) and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1]. In comparison, unlabeled dapsone intended for synthetic or preparative use may be supplied at lower purity grades (e.g., ≥95%) without isotopic enrichment documentation, rendering it unsuitable for regulatory bioanalysis .

Quality Control Regulatory Compliance Method Validation

Deuterium Incorporation May Alter Metabolic Stability: A Consideration for Tracer Studies

Deuteration of drug molecules has been shown to affect pharmacokinetic and metabolic profiles, a phenomenon attributed to the kinetic isotope effect where C-D bonds exhibit slower cleavage rates than C-H bonds [1]. While dapsone-d4 is primarily used as an analytical internal standard, users employing it as a tracer in ADME studies should note that the deuterium substitution at aromatic positions may alter the rate of oxidative metabolism compared to unlabeled dapsone [2]. This is in contrast to 13C-labeled analogs, which generally do not exhibit significant metabolic isotope effects [3].

Pharmacokinetics Deuterium Isotope Effect Metabolic Stability

Pharmacopeial Traceability Enables ANDA and DMF Regulatory Submissions

Dapsone-d4 reference standards are supplied with characterization data compliant with regulatory guidelines and can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This documentation supports analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2]. In contrast, generic unlabeled dapsone purchased from non-certified suppliers typically lacks the full characterization data package and pharmacopeial traceability required for regulatory filings [3].

Regulatory Compliance ANDA USP/EP Standards

Dapsone-d4: Optimal Application Scenarios for Scientific and Industrial Procurement


Quantitative Bioanalysis of Dapsone in Plasma for Pharmacokinetic and Bioequivalence Studies

Dapsone-d4 is the preferred internal standard for LC-MS/MS quantification of dapsone in human or animal plasma. The dapsone/dapsone-d4 pair has been experimentally validated to maintain a calibration slope of 0.905 ± 0.048 under ion suppression conditions, ensuring accurate quantification even when matrix effects are present [1]. This makes dapsone-d4 indispensable for bioequivalence studies supporting ANDA submissions, where regulatory guidance mandates the use of stable isotope-labeled internal standards to correct for variable recovery and ion suppression .

Analytical Method Development and Validation for Dapsone Drug Products

Procurement of dapsone-d4 with >98% HPLC purity, >98% isotopic enrichment, and full COA documentation supports analytical method validation (AMV) in compliance with ICH and FDA guidance [1]. The compound's USP/EP traceability enables its use as a reference standard for impurity profiling, assay determination, and stability-indicating method development for dapsone active pharmaceutical ingredient (API) and finished dosage forms .

ADME Tracer Studies Requiring Accurate Differentiation from Endogenous or Administered Dapsone

In absorption, distribution, metabolism, and excretion (ADME) studies, dapsone-d4 serves as a tracer that can be spectrometrically distinguished from unlabeled dapsone. However, users should account for the potential deuterium isotope effect on metabolic rates when interpreting pharmacokinetic parameters [1]. The +4 Da mass shift enables definitive MS/MS resolution without requiring chromatographic separation, facilitating high-throughput sample analysis in drug development pipelines .

Quality Control Release Testing in cGMP Manufacturing Environments

For pharmaceutical manufacturers performing QC release testing of dapsone API or drug products, dapsone-d4 reference standards supplied with regulatory-compliant COA and USP/EP traceability provide the documentation required for batch certification [1]. The compound is suitable for use as a system suitability standard or calibration standard in validated HPLC-UV and LC-MS methods employed in QC laboratories operating under 21 CFR Part 211 compliance .

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